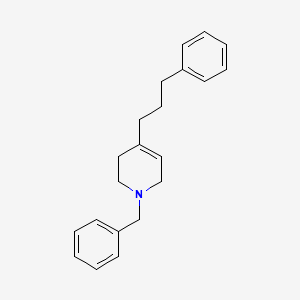

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-4-(3-phenylpropyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-3-8-19(9-4-1)12-7-13-20-14-16-22(17-15-20)18-21-10-5-2-6-11-21/h1-6,8-11,14H,7,12-13,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKHELOCNIIEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1CCCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593142 | |

| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70152-27-1 | |

| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine

Introduction

The 1,2,3,6-tetrahydropyridine (THP) scaffold is a cornerstone in the architecture of bioactive molecules. As a six-membered, unsaturated nitrogen-containing heterocycle, it is prevalent in a multitude of natural products and synthetic pharmaceutical agents.[1][2][3] The structural and chemical flexibility of the THP ring makes it an invaluable template in drug design and organic synthesis.[1][4] The biological and pharmacological profile of THP derivatives is profoundly influenced by the nature and position of substituents on the ring structure.[3]

This guide focuses on the chemical properties of a specific derivative, This compound . This molecule combines three key structural motifs: the core 1,2,3,6-tetrahydropyridine ring, an N-benzyl group which modulates steric and electronic properties, and a C4-linked 3-phenylpropyl chain that enhances lipophilicity and provides conformational flexibility. While specific literature on this exact compound is limited, its chemical behavior can be expertly extrapolated from the well-documented chemistry of its constituent parts and related analogues. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, reactivity, and physicochemical characteristics based on established principles of organic chemistry.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its unique assembly of functional groups. The tertiary amine within the unsaturated ring imparts basicity, while the aromatic rings and the hydrocarbon chain contribute to its lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 70152-27-1 | [5][6] |

| Molecular Formula | C₂₁H₂₅N | [6] |

| Molecular Weight | 291.43 g/mol | [6] |

| Predicted XLogP3 | 4.6 - 5.1 | (Predicted) |

| Predicted pKa | ~8.5 - 9.0 (conjugate acid) | (Predicted) |

The core reactivity of the molecule is centered around two primary locations: the nucleophilic and basic nitrogen atom and the C4-C5 olefinic bond. The N-benzyl group serves as a common protecting group in synthesis, which can be removed under reductive conditions, but it also sterically shields the nitrogen atom, influencing its accessibility to reagents.

Synthesis Methodologies

The synthesis of 4-substituted-1-benzyl-1,2,3,6-tetrahydropyridines can be approached through several strategic pathways. Given the lack of a specific published procedure for the title compound, a highly plausible and versatile method involves the direct C4-alkylation of a metallated 1-benzyl-1,2,3,6-tetrahydropyridine precursor. This approach offers a convergent and efficient route to the target molecule.

Key Synthetic Strategy: C4-Alkylation of a Tetrahydropyridine Intermediate

This strategy leverages the increased acidity of the allylic protons at the C4 position of a 1-benzyl-4-substituted-1,2,3,6-tetrahydropyridine precursor. Deprotonation with a strong, non-nucleophilic base generates a resonance-stabilized allylic anion, which can then be alkylated by an appropriate electrophile. A similar methodology has been successfully employed for the synthesis of related C4-alkylated tetrahydropyridines.[7]

The logical workflow for this synthesis is depicted below.

Caption: Plausible synthetic workflow for the target compound via C4-alkylation.

Experimental Protocol: Synthesis via C4-Alkylation

The following protocol is a predictive, self-validating methodology based on established chemical principles for achieving the synthesis of the title compound.

PART A: Synthesis of 1-Benzyl-4-piperidyl-1,2,5,6-tetrahydropyridine (Enamine Precursor)

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1-benzyl-4-piperidone (1.0 eq), piperidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene.

-

Azeotropic Dehydration: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enamine, which is often used directly in the next step. A patent describes a similar enamine formation process.[8]

PART B: Reduction to 1-Benzyl-4-piperidyl-1,2,5,6-tetrahydropyridine

-

Reaction Setup: Dissolve the crude enamine from Part A in an appropriate solvent such as tetrahydrofuran (THF) or methanol in a flask under an inert atmosphere (N₂ or Ar).

-

Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) portion-wise (1.5 eq).[8]

-

Reaction Monitoring & Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC. Carefully quench the reaction by the slow addition of water, followed by 1 M NaOH.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography if necessary.

PART C: C4-Alkylation to yield this compound

-

Reaction Setup: Dissolve the purified product from Part B in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (n-BuLi) (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour to ensure complete formation of the allylic anion.[7]

-

Alkylation: Add 1-bromo-3-phenylpropane (1.2 eq) dropwise to the anion solution at -78 °C.

-

Reaction & Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extraction & Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by flash column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity profile is dominated by the alkene and the tertiary amine functionalities.

Caption: Key reactivity pathways of the tetrahydropyridine scaffold.

Reactions at the C4-C5 Double Bond

-

Reduction/Hydrogenation: The olefinic bond can be readily reduced to the corresponding saturated piperidine derivative using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). This transformation significantly alters the geometry and conformational flexibility of the ring.

-

Electrophilic Addition: The electron-rich double bond is susceptible to attack by electrophiles. For instance, halogenation with agents like bromine can occur, leading to di-halogenated piperidine derivatives.[9]

-

Oxidation: The tetrahydropyridine ring can be oxidized to a more stable dihydropyridinium species. This is a reaction of significant biological consequence, as exemplified by the neurotoxin MPTP, where enzymatic oxidation by monoamine oxidase B (MAO-B) is the critical step for its activation.[10] It is plausible that the title compound could also be a substrate for similar enzymatic or chemical oxidation.

Reactions Involving the Nitrogen Atom

-

Salt Formation: As a tertiary amine, the nitrogen atom is basic and will react with acids to form the corresponding ammonium salts. This is often used to improve the aqueous solubility and crystalline nature of amine-containing compounds.

-

N-Debenzylation: The benzyl group is a versatile protecting group that can be cleaved under various conditions, most commonly via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). This unmasks the secondary amine, providing a crucial handle for further synthetic diversification.

Stability

The compound is expected to be reasonably stable under standard laboratory conditions. However, like many tertiary amines, it may be sensitive to air oxidation over long periods, potentially leading to the formation of N-oxide byproducts. It should be stored in a well-sealed container, protected from light and air.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the key features can be reliably predicted based on the known spectroscopic behavior of its structural components.[11][12]

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Multiplets between δ 7.1-7.4 ppm (10H, from benzyl and phenylpropyl groups).- Vinyl Proton: A broad singlet or multiplet around δ 5.5-5.8 ppm (1H, C5-H).- Benzylic Protons: A sharp singlet around δ 3.5-3.7 ppm (2H, N-CH₂-Ph).- Allylic Protons: Multiplets around δ 2.5-3.2 ppm (4H, C3-H₂ and C6-H₂).- Phenylpropyl Chain: Multiplets for the three methylene groups between δ 1.6-2.6 ppm. |

| ¹³C NMR | - Aromatic Carbons: Signals between δ 125-142 ppm.- Vinyl Carbons: Signals around δ 120-135 ppm (C4 and C5).- Benzylic Carbon: Signal around δ 60-65 ppm (N-CH₂-Ph).- Ring Carbons: Signals for C2, C3, and C6 in the δ 25-55 ppm range.- Phenylpropyl Chain: Signals for the aliphatic carbons in the δ 28-36 ppm range. |

| Mass Spec (EI) | - Molecular Ion (M⁺): m/z 291.- Key Fragments: m/z 91 (tropylium ion, from benzyl group), m/z 200 ([M-C₇H₇]⁺, loss of benzyl), m/z 172 ([M-C₉H₁₁]⁺, loss of phenylpropyl side chain). |

Conclusion

This compound is a molecule with significant potential for applications in medicinal chemistry and as a synthetic intermediate. Its chemical properties are defined by the interplay between the reactive tetrahydropyridine core and its N-benzyl and C4-phenylpropyl substituents. Understanding its plausible synthetic routes, primarily through C4-alkylation, and its reactivity at both the double bond and the nitrogen atom, provides a solid foundation for its utilization in research and development. The general biological importance of the tetrahydropyridine scaffold suggests that this compound and its derivatives are worthy candidates for further investigation in drug discovery programs.

References

- ACS Publications. (2017).

- PubMed. (2017).

- RSC Publishing. (n.d.).

- PubMed Central. (2026).

- Revista Desafio Online. (2021).

- ChemicalBook. (2025). This compound | 70152-27-1.

- 1PlusChem. (n.d.). 70152-27-1 | this compound.

- Sci-Hub. (1999). Synthesis of benzyl substituted tetrahydropyridines and 1,2,3,4-tetrahydroisoquinolines via acid catalyzed cyclization of γ,δ-unsaturated N-formyl-N-styryl amines. Tetrahedron.

- PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-phenyl-4-(2-ethylallyl)-1,4,5,6-tetrahydropyridine.

- The Royal Society of Chemistry. (n.d.).

- PMC - NIH. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties.

- VTechWorks. (n.d.). Chapter 4. 1,4-Disubstituted Tetrahydropyridines The unexpected substrate properties of the MPTP analog 4-benzyl-1- cyclopropyl.

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

- PubChem. (n.d.). 1,2,3,6-Tetrahydropyridine.

- Madridge Publishers. (2019). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents.

- Google Patents. (n.d.).

Sources

- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. periodicos.ufms.br [periodicos.ufms.br]

- 3. madridge.org [madridge.org]

- 4. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 70152-27-1 [chemicalbook.com]

- 6. 1pchem.com [1pchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 9. EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process - Google Patents [patents.google.com]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. rsc.org [rsc.org]

- 12. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine structure elucidation

The structure elucidation of a novel chemical entity like this compound demands a rigorous and systematic approach. By integrating HRMS with a logical suite of 1D and 2D NMR experiments, we create a self-validating workflow where the output of one technique corroborates the others. HRMS provides the elemental formula, ¹H and ¹³C NMR define the raw materials (the C-H framework), COSY and HSQC assemble them into distinct fragments, and HMBC provides the final, unambiguous connections. This multi-technique strategy ensures the highest level of confidence in the final structure, a non-negotiable requirement for advancing a compound in the drug development pipeline. For absolute stereochemical confirmation, single-crystal X-ray diffraction would be the ultimate validation step, should a suitable crystal be obtained. [7][8]

References

-

Andresen, B. D., et al. (1988). Studies on the Electron-Impact-Induced Fragmentation of 1,4-Disubstituted-1,2,3,6-tetrahydropyridines. Journal of the Mass Spectrometry Society of Japan. [Link]

-

El-Faham, A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure Elucidation in Organic Chemistry. ESA-IPB. [Link]

-

Khan, B. A., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega. [Link]

-

Khan, B. A., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. [Link]

-

Khan, B. A., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD.... ResearchGate. [Link]

-

Kovalska, V., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. National Institutes of Health. [Link]

-

Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Khan, B. A., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B.... PubMed. [Link]

-

Schwarz, M., et al. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. ResearchGate. [Link]

-

Reich, H. J. Two Dimensional NMR. Organic Chemistry Data. [Link]

-

Unknown Author. 2D NMR FOR THE CHEMIST. Unknown Source. [Link]

-

Nanalysis. (2019). 2D NMR Experiments - HETCOR. Nanalysis Corp. [Link]

-

National Center for Biotechnology Information. 1-Benzyl-1,2,3,6-tetrahydropyridine. PubChem. [Link]

-

TMP Chem. (2018). mass spectrometry: tropylium ion. YouTube. [Link]

-

Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

-

University of Illinois. Mass Spectrometry: Fragmentation. University of Illinois. [Link]

An In-Depth Technical Guide to 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (CAS: 70152-27-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine, a substituted tetrahydropyridine with significant potential in neuropharmacology. Although specific research on this molecule is not extensively published, its structural motifs are present in a variety of biologically active compounds. This document synthesizes information from related structures to project the chemical properties, plausible synthetic routes, potential pharmacological activities, and analytical methodologies for the title compound. The guide is intended to serve as a foundational resource for researchers interested in the exploration of this and similar molecules for therapeutic applications.

Introduction: The Tetrahydropyridine Scaffold in Neuropharmacology

The 1,2,3,6-tetrahydropyridine core is a prominent structural feature in a multitude of neuroactive compounds.[1][2] Its significance in neuroscience was notably highlighted by the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that paradoxically, through its neurotoxic properties, became an invaluable tool in the study of Parkinson's disease.[1] The neurotoxicity of MPTP is mediated by its metabolite, MPP+, which selectively destroys dopaminergic neurons.[1] This has spurred extensive research into tetrahydropyridine derivatives, leading to the development of compounds with a range of pharmacological activities, including neuroprotective effects.[3][4]

The title compound, this compound, incorporates key structural elements that suggest a strong potential for interaction with neurological targets. The N-benzyl group and the 4-position substituent are common features in molecules that modulate monoamine transporters.[5][6] Specifically, the structural analogy to known dopamine transporter (DAT) inhibitors suggests that this molecule may exhibit significant activity within the dopaminergic system.[7][8]

Physicochemical Properties and Spectroscopic Profile

| Property | Predicted Value |

| Molecular Formula | C21H25N |

| Molecular Weight | 291.43 g/mol |

| Appearance | Likely a pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |

| LogP (Predicted) | ~4.5 - 5.5 |

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques. Predicted 1H and 13C NMR chemical shifts, based on analogous structures, are presented below.[9][10][11][12][13]

| Assignment | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Phenyl-H (benzyl) | 7.20-7.40 (m, 5H) | 127.0-129.5 (aromatic CH) |

| Phenyl-H (phenylpropyl) | 7.10-7.30 (m, 5H) | 125.5-128.5 (aromatic CH) |

| Vinyl-H (tetrahydropyridine) | ~5.4 (br s, 1H) | ~120 (vinyl C) |

| N-CH₂ (benzyl) | ~3.6 (s, 2H) | ~60 (N-CH₂) |

| N-CH₂ (tetrahydropyridine) | ~3.0-3.2 (m, 2H) | ~50-55 (N-CH₂) |

| Allylic-CH₂ (tetrahydropyridine) | ~2.5 (m, 2H) | ~28-32 (allylic CH₂) |

| Phenylpropyl-CH₂ | 1.6-2.6 (m, 6H) | 25-36 (aliphatic CH₂) |

Synthesis and Purification

A plausible and efficient synthetic route to this compound can be conceptualized starting from the commercially available 1-benzyl-4-piperidone.[14][15] This approach offers a convergent and reliable pathway to the target molecule.

Proposed Synthetic Pathway

A two-step synthesis is proposed, commencing with a Wittig reaction to introduce the phenylpropylidene moiety, followed by a reduction of the resulting exocyclic double bond.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-(3-phenylpropylidene)piperidine via Wittig Reaction [16][17][18][19][20]

-

Preparation of the Wittig Reagent: To a stirred suspension of 3-phenylpropyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of a strong base such as n-butyllithium (n-BuLi) in hexanes dropwise at -78 °C. Allow the resulting deep red solution to warm to 0 °C and stir for 1 hour.

-

Reaction with Ketone: Cool the ylide solution back to -78 °C and add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Selective Reduction to this compound

-

Rationale: While catalytic hydrogenation is a common method for alkene reduction, careful control of conditions would be necessary to avoid reduction of the aromatic rings and potential debenzylation. Alternative reduction methods that are milder towards the benzyl group could also be explored.

-

Catalytic Hydrogenation: Dissolve the purified 1-benzyl-4-(3-phenylpropylidene)piperidine in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Further purification, if necessary, can be achieved by flash column chromatography.

Potential Pharmacological Activity and Mechanism of Action

The structural framework of this compound strongly suggests a potential interaction with monoamine transporters.[5][6][8]

Dopamine Transporter (DAT) Inhibition

Numerous studies on N-benzylpiperidine and related analogs have demonstrated high affinity and selectivity for the dopamine transporter.[6][7] The N-benzyl moiety is a common feature in many potent DAT inhibitors. The 4-position substituent plays a crucial role in modulating this activity. The 3-phenylpropyl group in the target molecule provides a lipophilic chain that can engage in favorable interactions within the DAT binding pocket. Therefore, it is hypothesized that this compound acts as a dopamine reuptake inhibitor.

Potential Therapeutic Implications

-

Neurodegenerative Diseases: By inhibiting dopamine reuptake, this compound could potentially increase synaptic dopamine levels, which may have therapeutic benefits in conditions like Parkinson's disease.[3]

-

Psychostimulant Research: As a DAT inhibitor, it would be expected to have psychostimulant properties. Its study could provide insights into the structure-activity relationships of dopamine reuptake inhibitors.

-

Neuroprotection: Some tetrahydropyridine derivatives have demonstrated neuroprotective effects, independent of their direct action on monoamine transporters.[4][21] Further investigation would be required to determine if the title compound possesses such properties.

Analytical Methodologies

A robust analytical workflow is essential for the characterization and quality control of this compound.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or a mass spectrometer (LC-MS) would be the primary tool for purity assessment and quantification.[22][23][24] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with formic acid or ammonium acetate as a modifier) would likely provide good separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both qualitative and quantitative analysis, particularly for assessing the purity of the final product and identifying any volatile impurities.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for unequivocal structural elucidation.[9][12][13] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be used to confirm the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the functional groups present in the molecule, although it is less specific for detailed structural analysis compared to NMR.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the field of neuropharmacology. Based on robust structure-activity relationships from related compounds, it is projected to be a potent dopamine transporter inhibitor. The synthetic pathways and analytical methods outlined in this guide provide a solid foundation for its preparation and characterization. Future research should focus on the stereoselective synthesis of this compound, in vitro and in vivo evaluation of its pharmacological profile, and exploration of its potential therapeutic applications in neurological disorders.

References

-

Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. J Med Chem. 2003;46(8):1465-1469. [Link]

-

Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry. 2003;46(8):1465-1469. [Link]

-

Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. J Med Chem. 2000;43(15):2895-2904. [Link]

-

Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. ACS Chem Neurosci. 2018;9(5):1147-1155. [Link]

-

Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. Molecules. 2021;26(11):3357. [Link]

-

Neuroprotective and Neurotherapeutic Effects of Tetrahedral Framework Nucleic Acids on Parkinson's Disease in Vitro. ACS Appl Mater Interfaces. 2019;11(39):35531-35539. [Link]

-

Synthesis of benzyl substituted tetrahydropyridines and 1,2,3,4-tetrahydroisoquinolines via acid catalyzed cyclization of γ,δ-unsaturated N-formyl-N-styryl amines. Tetrahedron. 1999;55(14):4481-4488. [Link]

-

Neuroprotective Role of Phytochemicals. Molecules. 2020;25(21):5138. [Link]

-

Synthesis of new analogs of N-substituted(benzoylamino)-1,2,3,6-tetrahydropyridines. Bioorg Med Chem Lett. 2013;23(17):4943-4947. [Link]

-

A one-pot synthesis of highly substituted tetrahydropyridines from N-benzylidenemethanamines, dialkyl acetylenedicarboxylates an. ARKIVOC. 2016;2016(5):89-100. [Link]

-

Grignard Reaction. University of Wisconsin-Madison. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the ... - PubMed. [Link]

-

1 - Supporting Information. [Link]

-

Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole - ResearchGate. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

-

pounds.[1–3] Benzylic Grignard reagent. [Link]

-

Wittig Reaction - Beyond Benign. [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. [Link]

-

Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analog of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology. 1990;3(2):133-138. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

1-Benzyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 6421573 - PubChem. [Link]

-

Wittig Reaction - Organic Chemistry Portal. [Link]

-

12.4 Grignard Reagents | Organic Chemistry - YouTube. [Link]

-

Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Org Lett. 2018;20(15):4465-4469. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Wittig reaction - Wikipedia. [Link]

-

Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Can - Madridge Publishers. [Link]

-

4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed. [Link]

-

NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PubMed Central. [Link]

- CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google P

-

(PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity - ResearchGate. [Link]

-

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol - PubChem. [Link]

-

Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. [Link]

-

Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC - NIH. [Link]

-

Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Neuroprotective and Neurotherapeutic Effects of Tetrahedral Framework Nucleic Acids on Parkinson's Disease in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digibuo.uniovi.es [digibuo.uniovi.es]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 15. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. beyondbenign.org [beyondbenign.org]

- 18. Wittig Reaction [organic-chemistry.org]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. Wittig reaction - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 24. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine molecular weight

An In-Depth Technical Guide to 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine: Physicochemical Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight. A plausible synthetic route is proposed with mechanistic insights, alongside a detailed protocol for its analytical characterization using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical methodologies for working with this compound.

Introduction

This compound is a substituted tetrahydropyridine derivative. The tetrahydropyridine scaffold is a core structural motif in a wide range of biologically active molecules and synthetic intermediates. The presence of both a benzyl group on the nitrogen atom and a phenylpropyl substituent at the 4-position suggests its potential as a precursor for complex molecular architectures, possibly targeting the central nervous system. Understanding the fundamental properties of this molecule, starting with its precise molecular weight, is the first step in any research and development endeavor.

Physicochemical Properties

The molecular weight of a compound is a critical parameter, influencing its stoichiometric calculations in synthesis, its behavior in various analytical techniques, and its pharmacokinetic profile. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-benzyl-4-(3-phenylpropyl)-3,6-dihydro-2H-pyridine | N/A |

| CAS Number | 70152-27-1 | [1][2] |

| Molecular Formula | C21H25N | [1][3] |

| Molecular Weight | 291.43 g/mol | [1][3] |

| MDL Number | MFCD18800726 | [1][3] |

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this exact molecule is sparse, a logical and robust synthetic pathway can be designed based on established organic chemistry principles. The following proposed synthesis starts from the commercially available 1-benzyl-4-piperidone. This approach involves a Grignard reaction to form the carbon-carbon bond, followed by an acid-catalyzed dehydration to introduce the double bond in the tetrahydropyridine ring.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol (Grignard Reaction)

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of 3-phenylpropyl bromide in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of an iodine crystal. The mixture is stirred until the magnesium is consumed.

-

Addition to Ketone: The solution of 1-benzyl-4-piperidone in anhydrous THF is cooled to 0°C in an ice bath. The prepared Grignard reagent is then added dropwise to the ketone solution with vigorous stirring.

-

Reaction Monitoring and Quenching: The reaction is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Isolation: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol intermediate.

Causality Explanation: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of 1-benzyl-4-piperidone. The choice of anhydrous conditions is critical as Grignard reagents are highly reactive with protic solvents like water. The ammonium chloride workup is a mild way to protonate the resulting alkoxide and neutralize any remaining Grignard reagent.

Step 2: Synthesis of this compound (Dehydration)

-

Reaction Setup: The crude alcohol intermediate from the previous step is dissolved in a suitable solvent such as toluene. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added.

-

Water Removal: The reaction mixture is heated to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

-

Workup and Purification: After the reaction is complete (as monitored by TLC), the mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine. The organic layer is dried, and the solvent is evaporated. The resulting crude product is then purified by flash column chromatography on silica gel to yield the final product.

Causality Explanation: The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and a proton from an adjacent carbon atom forms the thermodynamically stable tetrasubstituted double bond within the piperidine ring.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method for this purpose, providing information on both the retention time (a measure of purity) and the mass-to-charge ratio of the molecule and its fragments (confirming its structure).[4]

Analytical Workflow

Caption: Standard workflow for GC-MS analysis.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Accurately weigh approximately 1 mg of the purified product and dissolve it in 1 mL of a suitable solvent like methanol or dichloromethane. Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into a GC vial.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer: A quadrupole mass selective detector.

-

-

GC Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at 280°C.

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase at 20°C/min to 250°C, hold for 2 minutes.

-

Ramp 2: Increase at 10°C/min to 300°C, hold for 10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 40-550 amu.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) should show a single major peak, indicating the purity of the compound. The mass spectrum of this peak should be analyzed for the molecular ion peak (M+) at m/z 291.4, corresponding to the molecular weight of the compound. Fragmentation patterns should also be consistent with the proposed structure, likely showing fragments corresponding to the loss of the benzyl group (m/z 91) and other characteristic cleavages.

Self-Validating System: This protocol is self-validating because the combination of a specific retention time from the GC and a unique mass spectrum and fragmentation pattern from the MS provides a high degree of confidence in both the identity and purity of the analyte.

Potential Applications and Pharmacological Context

Derivatives of tetrahydropyridine and benzylpiperidine are prevalent in medicinal chemistry. For instance, 4-benzylpiperidine acts as a monoamine releasing agent.[5] The core structure is also found in compounds investigated for the treatment of Alzheimer's disease and as NMDA receptor antagonists.[5][6] The title compound, this compound, can be considered a valuable intermediate for the synthesis of more complex, pharmacologically active molecules. Its structural features may lend themselves to the development of novel ligands for various receptors and transporters in the central nervous system.

Conclusion

This technical guide has detailed the essential information regarding this compound, with a core focus on its molecular weight of 291.43 g/mol . A robust, two-step synthesis has been proposed, and a comprehensive protocol for its analytical characterization via GC-MS has been provided. This document serves as a foundational resource for researchers, enabling further exploration of this compound's synthetic utility and potential biological activities.

References

-

This compound. (n.d.). 1PlusChem. Retrieved January 17, 2026, from [Link]

-

1-Benzyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 6421573. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis of 1-benzyl-4-phenyl-4-(2-ethylallyl)-1,4,5,6-tetrahydropyridine. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

4-Benzylpiperidine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Synthesis of new 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts and their antiplasmodial and antitrypanosomal activities. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.

-

1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process. (n.d.). Google Patents.

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2021). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

-

One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

1,4-Disubstituted Tetrahydropyridines The unexpected substrate properties of the MPTP analog 4-benzyl-1- cyclopropyl. (n.d.). VTechWorks. Retrieved January 17, 2026, from [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Asian Journal of Chemistry. (2017). Asian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

- 1. 1pchem.com [1pchem.com]

- 2. This compound | 70152-27-1 [chemicalbook.com]

- 3. 70152-27-1|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential pharmacological significance of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine.

Foreword

The landscape of neuropharmacology is in constant evolution, driven by the synthesis and exploration of novel chemical entities that interact with the central nervous system. Within this dynamic field, the 1,2,3,6-tetrahydropyridine scaffold has garnered significant attention. This is largely due to the serendipitous discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that has become an invaluable tool in modeling Parkinson's disease. The structural similarity of this compound to MPTP and its analogs places it at a critical intersection of potential neurotoxicity and neuroprotective research. This guide provides a comprehensive overview of this specific molecule, drawing upon the broader understanding of its chemical class to offer insights into its synthesis, characteristics, and prospective applications in neuroscience and drug discovery.

Chemical Identity and Nomenclature

The unequivocal identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of focus is systematically identified as:

IUPAC Name: this compound

This nomenclature precisely describes the molecular architecture: a 1,2,3,6-tetrahydropyridine ring N-substituted with a benzyl group and C-substituted at the 4-position with a 3-phenylpropyl chain.

CAS Registry Number: 70152-27-1

This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures unambiguous identification in databases and literature.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, we can infer its general properties based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₂₁H₂₅N | Calculated from structure |

| Molecular Weight | 291.44 g/mol | Calculated from atomic weights |

| Appearance | Likely an oil or low-melting solid at room temperature. | General property of similar tertiary amines. |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and chloroform. Poorly soluble in water. | Based on the lipophilic nature of the benzyl and phenylpropyl groups. |

| Boiling Point | High boiling point, likely requiring vacuum distillation for purification. | Characteristic of molecules of this size and polarity. |

| Stability | Generally stable under standard conditions. May be susceptible to oxidation over time. | General stability of tetrahydropyridines. |

Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic strategies for constructing 4-substituted-1-benzyl-1,2,3,6-tetrahydropyridines. A plausible and versatile method involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway

A logical synthetic route would involve the initial synthesis of a 4-substituted pyridine, followed by N-benzylation and subsequent partial reduction of the pyridine ring. An alternative, and often more direct, approach is the modification of a pre-formed 1-benzyl-4-piperidone.

Experimental Protocol: Synthesis via Wittig Reaction and Subsequent Reduction

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis.

Step 1: Synthesis of 4-(3-Phenylprop-1-en-1-yl)pyridine

This step can be achieved via a Wittig reaction between pyridine-4-carboxaldehyde and a suitable phosphonium ylide derived from (2-bromoethyl)benzene.[1][2]

-

Preparation of the Ylide: To a solution of (2-phenylethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) at 0 °C. Allow the reaction mixture to stir for 1 hour at this temperature to ensure complete ylide formation.

-

Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of pyridine-4-carboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 4-(3-phenylprop-1-en-1-yl)pyridine.

Step 2: N-Benzylation of 4-(3-Phenylprop-1-en-1-yl)pyridine

-

Reaction Setup: Dissolve 4-(3-phenylprop-1-en-1-yl)pyridine (1.0 equivalent) in a suitable solvent like acetonitrile or dimethylformamide (DMF).

-

Alkylation: Add benzyl bromide or benzyl chloride (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the resulting pyridinium salt by recrystallization or precipitation.

Step 3: Partial Reduction to 1-Benzyl-4-(3-phenylprop-1-en-1-yl)-1,2,3,6-tetrahydropyridine

The selective reduction of the pyridinium salt to the tetrahydropyridine is a critical step.[3]

-

Reduction: Dissolve the N-benzyl-4-(3-phenylprop-1-en-1-yl)pyridinium salt (1.0 equivalent) in methanol or ethanol.

-

Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2-4 equivalents) portion-wise. The use of a milder reducing agent is crucial to avoid over-reduction to the piperidine.

-

Work-up: After the reaction is complete (monitored by TLC), carefully quench the excess NaBH₄ with water. Remove the solvent under reduced pressure and extract the product with an organic solvent. Dry the organic layer and concentrate.

-

Purification: Purify the product by column chromatography.

Step 4: Reduction of the Alkene to yield this compound

-

Catalytic Hydrogenation: Dissolve the product from Step 3 in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

Alternative Synthetic Approach

An alternative strategy begins with 1-benzyl-4-piperidone, a commercially available starting material.[4]

Sources

- 1. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 4. 1-ベンジル-4-ピペリドン 99% | Sigma-Aldrich [sigmaaldrich.com]

A Theoretical and Investigative Framework for 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine as a Putative MPTP Analog

A Whitepaper for Advanced Neuroscience and Drug Development Professionals

Executive Summary

The study of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been instrumental in advancing our understanding of the pathophysiology of Parkinson's disease (PD). The selective destruction of dopaminergic neurons in the substantia nigra by MPTP's active metabolite, MPP+, has provided a robust model for investigating neurodegenerative processes.[1][2][3] The neurotoxicity of MPTP is contingent on a series of biochemical events, including its oxidation by monoamine oxidase B (MAO-B), the uptake of its toxic metabolite by the dopamine transporter (DAT), and the subsequent inhibition of mitochondrial complex I.[4][5][6] Structure-activity relationship studies of MPTP analogs have revealed that modifications to the tetrahydropyridine core can significantly impact their neurotoxic potential. This document presents a theoretical and investigative framework for a novel, uncharacterized compound, 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPPT), as a putative MPTP analog. Due to the current absence of published biological data on BPPT, this guide is structured as a research proposal, outlining the scientific rationale, predicted mechanisms, and a comprehensive experimental plan to elucidate its potential as a dopaminergic neurotoxin.

Introduction: The Rationale for Investigating BPPT

The core structure of MPTP, a tetrahydropyridine ring with an N-methyl and a 4-phenyl substituent, is crucial for its neurotoxicity. However, variations in these substituents can modulate its activity. For instance, the N-benzyl analog of MPTP, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), has been shown to be a substrate for MAO-B, and its corresponding pyridinium ion, BMP+, is neurotoxic when directly administered.[7] This suggests that an N-benzyl group is compatible with the initial steps of metabolic activation.

The compound of interest, this compound (BPPT), possesses this N-benzyl moiety. Furthermore, it features a 4-(3-phenylpropyl) substituent. This extended, lipophilic side chain at the 4-position presents an intriguing structural variation. Its impact on MAO-B metabolism, DAT affinity, and mitochondrial toxicity is unknown. We hypothesize that BPPT, due to its structural similarities to known neurotoxins, will act as a dopaminergic neurotoxin, potentially with unique properties conferred by its 4-position substituent. This whitepaper will delineate a comprehensive research plan to test this hypothesis.

Proposed Chemical Synthesis of BPPT

While no specific synthesis for BPPT is documented, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of 4-substituted piperidines and tetrahydropyridines. A potential multi-step synthesis is outlined below:

Proposed Synthetic Pathway:

-

Starting Materials: Commercially available 1-benzyl-4-piperidone and (3-bromopropyl)benzene.

-

Grignard Reaction: The (3-bromopropyl)benzene would be converted to its corresponding Grignard reagent, 3-phenylpropylmagnesium bromide. This reagent would then be reacted with 1-benzyl-4-piperidone to form the tertiary alcohol, 1-benzyl-4-(3-phenylpropyl)piperidin-4-ol.

-

Dehydration: The resulting alcohol would be subjected to acid-catalyzed dehydration to introduce the double bond within the piperidine ring, yielding the target compound, this compound (BPPT).

Purification and Characterization: The final product would be purified by column chromatography and its structure confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Predicted Mechanism of Neurotoxicity

Based on the established mechanism of MPTP, we predict a multi-step pathway for BPPT-induced neurotoxicity, as illustrated in the diagram below.

Caption: Predicted neurotoxic pathway of BPPT.

Detailed Steps of the Predicted Mechanism:

-

Metabolic Activation: We hypothesize that BPPT, being lipophilic, will cross the blood-brain barrier. In the brain, it is predicted to be a substrate for MAO-B, primarily located in astrocytes.[5] MAO-B will likely oxidize the tetrahydropyridine ring of BPPT to form a dihydropyridinium intermediate (BPPDP+), which is then further oxidized to the active neurotoxin, 1-benzyl-4-(3-phenylpropyl)pyridinium (BPPP+).

-

Selective Uptake: The positively charged BPPP+ is predicted to be a high-affinity substrate for the dopamine transporter (DAT), which is densely expressed on the presynaptic terminals of dopaminergic neurons.[8][9][10][11][12] This selective uptake mechanism is expected to lead to the accumulation of BPPP+ within these neurons, conferring the characteristic specificity of this class of neurotoxins.

-

Mitochondrial Impairment: Once inside the dopaminergic neuron, BPPP+ is expected to be sequestered by mitochondria, driven by the mitochondrial membrane potential.[13][14] We predict that BPPP+ will inhibit Complex I of the electron transport chain, leading to a cascade of deleterious events, including impaired ATP synthesis and the generation of reactive oxygen species (ROS).[7][15]

-

Oxidative Stress and Cell Death: The combination of energy failure and increased oxidative stress is predicted to overwhelm the neuron's defense mechanisms, ultimately triggering apoptotic and/or necrotic cell death pathways, leading to the demise of dopaminergic neurons in the substantia nigra.[2]

Proposed Experimental Workflow

To validate the hypothesized neurotoxicity of BPPT, a systematic, multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo studies.

Caption: Proposed experimental workflow for BPPT evaluation.

In Vitro Studies

Objective: To determine the direct cytotoxic effects of the predicted active metabolite, BPPP+, on dopaminergic cells and to elucidate the underlying cellular mechanisms.

Cell Line: Human neuroblastoma cell line SH-SY5Y, differentiated to a dopaminergic phenotype.

Experimental Protocols:

-

Synthesis of BPPP+: The pyridinium metabolite, BPPP+, will be synthesized for direct application to cell cultures.

-

Cytotoxicity Assays:

-

MTT Assay: Differentiated SH-SY5Y cells will be treated with increasing concentrations of BPPP+ for 24 and 48 hours. Cell viability will be assessed by measuring the reduction of MTT to formazan.

-

LDH Release Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of membrane damage, will be quantified after treatment with BPPP+.

-

-

Mitochondrial Function Assays:

-

Seahorse XF Analyzer: Oxygen consumption rates (OCR) will be measured to assess the impact of BPPP+ on mitochondrial respiration.

-

JC-1 Staining: The mitochondrial membrane potential will be evaluated using the fluorescent probe JC-1. A shift from red to green fluorescence indicates mitochondrial depolarization.

-

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels will be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

In Vivo Studies

Objective: To determine if systemically administered BPPT induces parkinsonian-like pathology and behavioral deficits in a rodent model.

Animal Model: Male C57BL/6 mice, a strain known to be susceptible to MPTP-induced neurotoxicity.[1][15]

Experimental Protocols:

-

BPPT Administration: Mice will be administered BPPT via intraperitoneal (i.p.) injection. A dose-response study will be conducted to determine the optimal neurotoxic dose. A control group will receive vehicle injections.

-

Behavioral Assessments: A battery of motor function tests will be performed at baseline and at various time points post-injection.

-

Rotarod Test: To assess motor coordination and balance.

-

Pole Test: To measure bradykinesia.

-

Open Field Test: To evaluate locomotor activity.

-

-

Post-mortem Analysis (at 7 and 21 days post-injection):

-

High-Performance Liquid Chromatography (HPLC): Striatal tissue will be dissected and analyzed for levels of dopamine and its metabolites (DOPAC and HVA) to quantify the extent of dopamine depletion.

-

Immunohistochemistry (IHC): Brain sections containing the substantia nigra and striatum will be stained for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to visualize and quantify the loss of dopaminergic neurons and their terminals.

-

Predicted Outcomes and Data Presentation

The following tables summarize the expected quantitative data if BPPT is a potent dopaminergic neurotoxin.

Table 1: Predicted In Vitro Cytotoxicity of BPPP+ in SH-SY5Y Cells

| Assay | Endpoint | Predicted IC₅₀ (µM) |

| MTT Assay (48h) | Cell Viability | 50 - 200 |

| LDH Release (48h) | Cell Death | 75 - 250 |

Table 2: Predicted In Vivo Effects of BPPT in C57BL/6 Mice (21 days post-treatment)

| Measurement | Control Group | BPPT-Treated Group | Predicted % Change |

| Behavioral | |||

| Rotarod Latency (s) | 180 ± 20 | 60 ± 15 | -67% |

| Pole Test Time (s) | 10 ± 2 | 25 ± 5 | +150% |

| Neurochemical | |||

| Striatal Dopamine (ng/mg tissue) | 15 ± 2 | 4 ± 1 | -73% |

| Histological | |||

| TH+ Neurons in SNpc (cells/section) | 5000 ± 400 | 1500 ± 300 | -70% |

Conclusion and Future Directions

This document provides a comprehensive, albeit theoretical, guide to the potential of this compound (BPPT) as a novel MPTP analog. The proposed research plan is designed to systematically evaluate its synthesis, mechanism of action, and in vivo neurotoxic effects. Should the experimental results align with the predictions outlined herein, BPPT could emerge as a valuable tool for Parkinson's disease research. Its unique structural features may offer new insights into the structure-activity relationships of dopaminergic neurotoxins and could potentially be used to model different aspects of PD pathology. The successful validation of BPPT as a neurotoxin would pave the way for further studies, including the investigation of potential neuroprotective agents in this new model of parkinsonism.

References

- Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451-1453.

- Tipton, K. F., et al. (1990). Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology, 3(2), 133-138.

- Ramsay, R. R., & Singer, T. P. (1986). Energy-dependent uptake of N-methyl-4-phenylpyridinium, the neurotoxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, by mitochondria. Journal of Biological Chemistry, 261(17), 7585-7587.

- Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177.

- Kopin, I. J., & Markey, S. P. (1988). MPTP toxicity: implications for research in Parkinson's disease. Annual review of neuroscience, 11(1), 81-96.

- Bhargava, H. N., & Perlow, M. J. (1988). Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice. Toxicology letters, 40(3), 219-224.

- Giovanni, A., et al. (1994). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects. Journal of Pharmacology and Experimental Therapeutics, 270(3), 1083-1091.

- Teunis, M. A., et al. (1998). Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs. Human & experimental toxicology, 17(5), 283-293.

- Medvedev, A. E., et al. (1993). Molecular basis of discrepancies in neurotoxic properties among 1-methyl-4-aryl-1,2,3,6-tetrahydropyridines.

- Chiba, K., et al. (1984). The 'pro-toxin' MPTP is metabolized by monoamine oxidase B to the toxic MPDP+.

- Bezard, E., et al. (1997). Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter. Journal of neurochemistry, 69(3), 1322-1325.

- Miller, G. W., et al. (1997). Dopamine transporter mRNA levels are high in midbrain neurons vulnerable to MPTP. Neuroreport, 8(15), 3327-3331.

- Shimada, S., et al. (1992). Cloning and expression of a cocaine-sensitive dopamine transporter complementary DNA. Science, 255(5046), 830-833.

- Nishimura, M., et al. (2004). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Journal of pharmacological sciences, 97(2), 175-180.

- Itokawa, K., et al. (2003). Role of dopamine transporter against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice. Neurochemical research, 28(7), 1017-1022.

- Langston, J. W., et al. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979-980.

- Przedborski, S., & Vila, M. (2003). The parkinsonian toxin MPTP: action and mechanism. Restorative neurology and neuroscience, 16(2), 135-142.

- Tipton, K. F., & Singer, T. P. (1993). Advances in our understanding of the mechanisms of the neurotoxicity of MPTP and related compounds. Journal of neurochemistry, 61(4), 1191-1206.

- Hasbani, D. M., et al. (2005). Dopamine depletion does not protect against acute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine toxicity in vivo. Journal of Neuroscience, 25(47), 10997-11004.

- Irwin, I., & Langston, J. W. (1985). Selective accumulation of MPP+ in the substantia nigra: a key to neurotoxicity?. Life sciences, 36(3), 207-212.

- Klaidman, L. K., et al. (2001). Parkinson's disease - redox mechanisms. Current medicinal chemistry, 8(7), 809-814.

- Vila, M., & Przedborski, S. (2003). Targeting programmed cell death in neurodegenerative diseases. Nature reviews neuroscience, 4(5), 365-375.

- Teismann, P., et al. (2003). Cyclooxygenase-2 is instrumental in Parkinson's disease neurodegeneration. Proceedings of the National Academy of Sciences, 100(9), 5473-5478.

Sources

- 1. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 70152-27-1|this compound|BLD Pharm [bldpharm.com]

- 11. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopamine Depletion Does Not Protect against Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular basis of discrepancies in neurotoxic properties among 1-methyl-4-aryl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Toxicity Screening of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine

Preamble: A Proactive Approach to De-risking Novel Tetrahydropyridine Analogs

The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for targeting a range of biological entities. However, this core is also associated with the well-documented neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which has served as a stark reminder of the potential for catastrophic, mechanism-based toxicity. The neurotoxic properties of MPTP were tragically discovered in the 1980s when individuals using illicit drugs contaminated with MPTP developed irreversible Parkinson's-like symptoms[1]. MPTP itself is not the primary toxic agent; it is metabolized in the brain by monoamine oxidase B (MAO-B) to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then taken up by dopamine transporters into dopaminergic neurons, where it inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and ultimately, cell death[2].

Given this precedent, any novel tetrahydropyridine derivative, such as 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine, must be approached with a high degree of caution. Its structural similarity to MPTP necessitates a thorough and proactive in vitro toxicity assessment to identify potential liabilities early in the drug development process. This guide provides a comprehensive, scientifically-grounded framework for the in vitro toxicity screening of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are intended to provide a robust preliminary safety profile, adhering to the principles of preclinical safety evaluation recommended by regulatory bodies[3][4][5][6].

Foundational Toxicity Assessment: General Cytotoxicity

Before investigating specific mechanisms of toxicity, it is crucial to establish the compound's general cytotoxic potential. This provides a baseline understanding of the concentrations at which the compound begins to cause overt cell death, which is essential for designing more nuanced mechanistic studies. Two complementary assays are recommended to assess cytotoxicity through different biological endpoints: membrane integrity and metabolic activity.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase, a cytosolic enzyme released into the cell culture medium upon plasma membrane damage[7][8].

Experimental Protocol: LDH Assay

-

Cell Seeding: Plate a suitable cell line (e.g., human hepatoma HepG2 cells, known for their metabolic capabilities, or a neuronal cell line like SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.1 µM to 100 µM). Replace the culture medium in the wells with the medium containing the test compound. Include vehicle control (e.g., DMSO) and positive control (e.g., Triton X-100 for maximum LDH release) wells.

-

Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

-

Sample Collection: After incubation, carefully collect a portion of the supernatant from each well and transfer it to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control[7][9].

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases and is therefore indicative of cell viability and metabolic health[9][10].

Experimental Protocol: MTT Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the LDH assay protocol.

-

Incubation: Incubate the plate for the desired time period.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals[9].

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Foundational Cytotoxicity

| Assay | Cell Line | Endpoint | Timepoint(s) | Key Metric |

| LDH | HepG2, SH-SY5Y | Membrane Integrity | 24h, 48h, 72h | % Cytotoxicity |

| MTT | HepG2, SH-SY5Y | Metabolic Activity | 24h, 48h, 72h | % Viability, IC50 |

Logical Relationship: Cytotoxicity Assays

Caption: Workflow for assessing general cytotoxicity.

Mechanistic Toxicity Assessment: A Targeted Approach

Based on the chemical structure of this compound, a tiered approach to mechanistic toxicity testing is warranted, focusing on neurotoxicity, genotoxicity, cardiotoxicity, and metabolic liabilities.

Neurotoxicity Assessment: The MPTP Analogy

The structural similarity to MPTP makes neurotoxicity a primary concern. The key initiating step in MPTP toxicity is its oxidation by MAO enzymes[2][11]. Therefore, the first step is to determine if the test compound is a substrate for MAO-A and MAO-B.

Experimental Protocol: MAO-A and MAO-B Substrate Assay

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme, a suitable buffer, and the test compound at various concentrations.

-